

# Capravirine development history and discontinuation reasons

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## Capravirine: A Post-Mortem on a Promising NNRTI

An In-depth Technical Guide on the Development and Discontinuation of a Once-Hopeful HIV-1 Inhibitor

This technical guide provides a comprehensive overview of the development history, mechanism of action, and the ultimate discontinuation of **capravirine** (formerly known as AG1549 and S-1153), a non-nucleoside reverse transcriptase inhibitor (NNRTI). Developed by Pfizer, **capravirine** was once a promising candidate for the treatment of HIV-1 infection, particularly in treatment-experienced patients. However, its journey from bench to bedside was cut short due to a combination of factors including insufficient efficacy, and complex drug-drug interactions. This document, intended for researchers, scientists, and drug development professionals, delves into the scientific and clinical data that shaped the trajectory of **capravirine**.

## Introduction and Development History

**Capravirine** emerged in the mid-1990s from Shionogi & Co. and was later licensed and developed by Agouron Pharmaceuticals, which was subsequently acquired by Pfizer.<sup>[1]</sup> As a second-generation NNRTI, it was designed to be effective against HIV-1 strains that had developed resistance to first-generation NNRTIs like nevirapine and efavirenz.<sup>[1]</sup> Preclinical studies demonstrated potent antiviral activity against both wild-type and NNRTI-resistant

strains of HIV-1.[1] A key distinguishing feature of **capravirine** was its unique resistance profile; it was suggested that multiple mutations in the reverse transcriptase enzyme would be required to confer resistance, a significant advantage over existing NNRTIs where a single mutation could lead to treatment failure.[2]

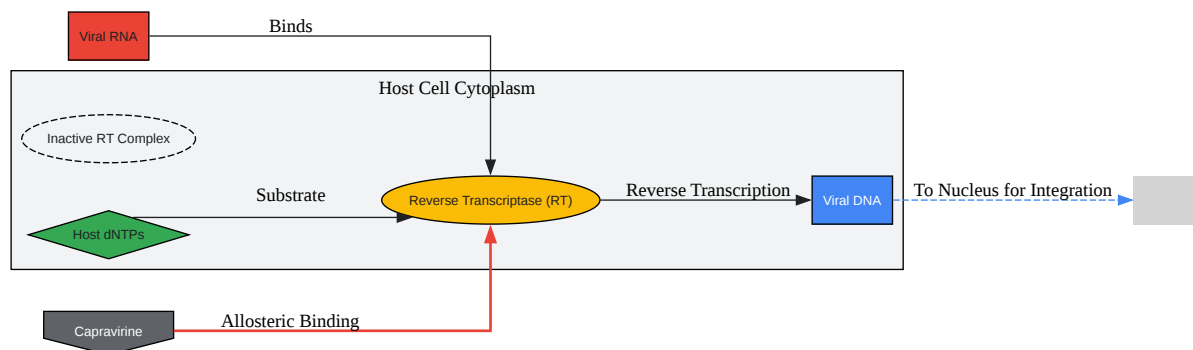
The development of **capravirine** progressed through Phase I and into Phase II clinical trials. However, the program faced a significant setback in March 2001 when Pfizer announced a restriction on its clinical trials.[3] This decision was based on the findings of a 12-month animal toxicology study where vasculitis (inflammation of blood vessels) was observed in animals receiving very high doses of the drug.[3] Although no cases of vasculitis were detected in human trial participants, this finding necessitated further safety evaluations and temporarily halted the broad expansion of clinical studies.[3]

Despite these safety concerns, development continued, focusing on treatment-experienced patient populations. Ultimately, in July 2005, Pfizer announced the discontinuation of **capravirine**'s development.[4] The decision was primarily based on disappointing results from two Phase IIb clinical trials which failed to demonstrate a statistically significant benefit when **capravirine** was added to a standard triple-drug antiretroviral therapy.[4]

## Mechanism of Action

**Capravirine**, like other NNRTIs, is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. It binds to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å away from the polymerase active site.[5] This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting the conversion of viral RNA into DNA.

The unique resilience of **capravirine** to common NNRTI resistance mutations was attributed to its distinct binding mode.[6] Crystal structure analysis of **capravirine** analogues in complex with HIV-1 RT revealed an extensive network of hydrogen bonds with the main chain of residues 101, 103, and 236 of the p66 subunit.[6] These interactions with the enzyme's backbone, rather than the side chains which are prone to mutation, were thought to make **capravirine** less susceptible to the effects of single-point mutations that confer resistance to other NNRTIs.[6]



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**Capravirine's** inhibitory action on HIV-1 reverse transcriptase.

## Key Experimental and Clinical Findings

The development of **capravirine** was marked by a series of preclinical and clinical studies designed to evaluate its efficacy, safety, and pharmacokinetic profile.

## Preclinical and Phase I Studies

Early in vitro studies highlighted **capravirine's** potent activity against a range of HIV-1 isolates, including those with the K103N mutation, a common NNRTI resistance mutation. A Phase I study in 55 HIV-1-infected individuals demonstrated that **capravirine** had potent antiviral activity, even in treatment-experienced patients.<sup>[2]</sup> The most frequently reported adverse events were mild diarrhea and nausea, with no drug-related rashes observed.<sup>[2]</sup>

Phase I Study: Antiviral Activity	
Parameter	Result
Patient Population	55 HIV-1-infected individuals
CD4+ T lymphocyte count	50-500 cells/ $\mu$ L
Treatment Duration	Up to 28 days
Median HIV-1 Load Decrease (Day 15)	1.34 log <sub>10</sub> copies/mL (at 25 mg/kg/day)
Mean HIV-1 Load Decrease (Day 15)	1.45 log <sub>10</sub> copies/mL (at 25 mg/kg/day)
Data from Gewurz et al., J Infect Dis, 2004.[2]	

## Phase IIb Clinical Trials and Discontinuation

The ultimate decision to halt the development of **capravirine** was driven by the outcomes of two pivotal Phase IIb, randomized, double-blind, placebo-controlled studies (NCT00052117 and NCT00006211, which appears to be an earlier identifier for a similar study design). These trials were designed to assess the efficacy and safety of **capravirine** in treatment-experienced patients who were failing their current antiretroviral regimens.

Unfortunately, specific quantitative results from these trials were not formally published in peer-reviewed journals, and the study records on ClinicalTrials.gov do not have posted results.[7][8] However, a presentation at the 8th Conference on Retroviruses and Opportunistic Infections (CROI) in 2001 by Wolfe and colleagues provided a glimpse into the disappointing efficacy data. In a study of NNRTI-experienced patients, the addition of **capravirine** to a regimen of nelfinavir and two new nucleoside reverse transcriptase inhibitors (NRTIs) resulted in less than 30% of subjects achieving a plasma viral load of less than 50 copies/mL.[9] This was considered a poor response, especially given that the patients were naïve to the protease inhibitor (PI) and the two NRTIs used in the new regimen.[9]

Phase IIb Study (as presented at 8th CROI)	
Patient Population	NNRTI-experienced, PI-naïve
Intervention	Capravirine + Nelfinavir + 2 new NRTIs
Primary Efficacy Endpoint	Proportion of subjects with plasma HIV-1 RNA <50 copies/mL
Result	< 30%
Data from Wolfe et al., 8th CROI, Abstract 323. <a href="#">[9]</a>	

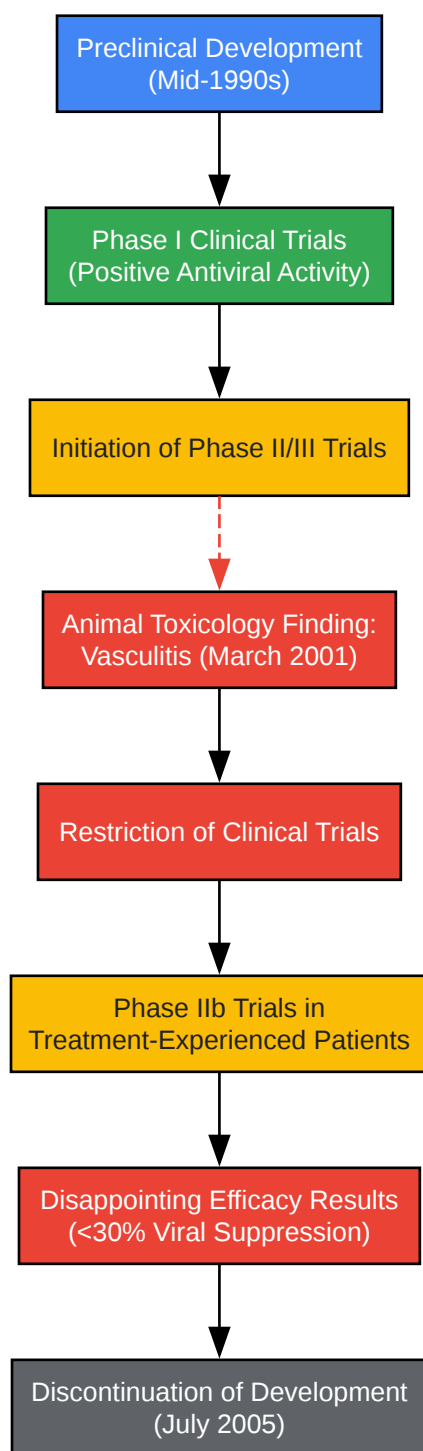
## Experimental Protocols

Phase IIb Clinical Trial Design (General Overview based on available information for NCT00006211):[\[7\]](#)

- Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
- Patient Population: HIV-1 infected adults with a history of treatment failure on an NNRTI-containing regimen. Patients were required to have a detectable viral load.
- Treatment Arms:
  - Arm 1: **Capravirine** + Nelfinavir (a protease inhibitor) + two new NRTIs.
  - Arm 2: Placebo + Nelfinavir + two new NRTIs.
- Primary Endpoints: The primary measure of efficacy was the proportion of patients with a plasma HIV-1 RNA level below a certain threshold (e.g., <400 or <50 copies/mL) at a specified time point (e.g., 24 or 48 weeks).
- Secondary Endpoints: Included changes in CD4+ cell count from baseline, the incidence of adverse events, and the development of genotypic and phenotypic resistance.
- Key Assessments: Regular monitoring of plasma HIV-1 RNA levels, CD4+ cell counts, clinical chemistry, and hematology. Pharmacokinetic sampling was also performed.

Animal Toxicology Study (Vasculitis Finding):[\[3\]](#)

- Study Design: A 12-month, repeat-dose toxicology study.
- Animal Species: The specific species was not detailed in the publicly available announcements, but dogs were mentioned in a later report.[\[10\]](#)
- Dosing: Animals received "very high doses" of **capravirine**. The exact dose levels were not disclosed.
- Key Finding: The unexpected observation of vasculitis (inflammation of the blood vessels) in the high-dose group. This was not observed in previous, shorter-duration animal safety studies.
- Follow-up: This finding prompted further, more detailed animal toxicology studies to better characterize the safety profile of **capravirine**.



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Workflow of **capravirine**'s development and discontinuation.

## Reasons for Discontinuation

The decision to terminate the **capravirine** development program was multifactorial, with the primary reasons being:

- **Lack of Efficacy:** The Phase IIb clinical trials failed to demonstrate a significant virological benefit of adding **capravirine** to an optimized background regimen in treatment-experienced patients.[4] The observed viral suppression rates were not superior to those achievable with existing approved antiretroviral agents.
- **Complex Drug-Drug Interactions:** **Capravirine** was found to have complex interactions with other antiretroviral drugs, particularly protease inhibitors. These interactions are likely mediated through the induction or inhibition of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. Such interactions would have made the use of **capravirine** in combination regimens for treatment-experienced patients, who often require multiple medications, challenging to manage.
- **Underlying Safety Concerns:** While vasculitis was not observed in humans, the findings in animal studies cast a shadow over the long-term safety profile of the drug.[3] The need for ongoing, intensive safety monitoring in all clinical trials added to the complexity and cost of the development program.[10]

## Conclusion

The story of **capravirine** serves as a salient case study in the challenges of antiretroviral drug development. Despite a promising and unique mechanism of action that suggested an advantage in overcoming drug resistance, the compound ultimately failed to deliver a clinically meaningful benefit in the intended patient population. The combination of insufficient efficacy in late-stage clinical trials, coupled with a complex drug interaction profile and unresolved safety concerns from preclinical studies, led to the discontinuation of its development. This outcome underscores the critical importance of demonstrating not just in vitro potency, but also a clear clinical advantage and a manageable safety and interaction profile for any new therapeutic agent to succeed in the evolving landscape of HIV treatment.

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